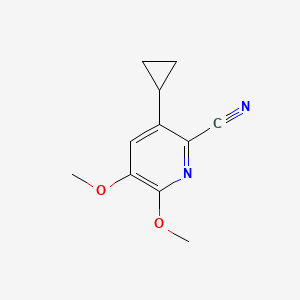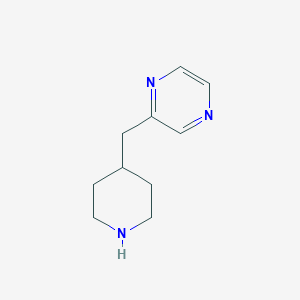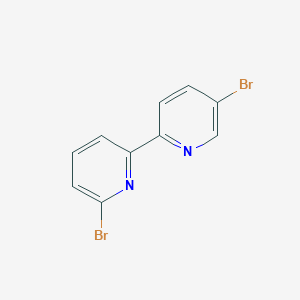
5,6'-Dibromo-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6’-Dibromo-2,2’-bipyridine: is a brominated derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is known for its excellent coordination properties and is widely used as a building block in the synthesis of complex ligands and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6’-Dibromo-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with bromine in a steel bomb reaction vessel. The process involves preparing the key intermediate 2,2’-bipyridine dihydrobromide, followed by its reaction with bromine. The final product is then isolated and purified .
Industrial Production Methods: The described procedure is scalable and suitable for the synthesis of tens of grams of 5,6’-Dibromo-2,2’-bipyridine. The process is efficient and can be conducted on a multigram scale from inexpensive starting materials .
Chemical Reactions Analysis
Types of Reactions: 5,6’-Dibromo-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through metal-catalyzed coupling reactions.
Coupling Reactions: The compound can undergo Stille couplings, where it reacts with organotin compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bromine: Used in the initial bromination step.
Organotin Compounds: Used in Stille coupling reactions.
Major Products Formed:
Functionalized Bipyridine Derivatives: These are formed through substitution and coupling reactions, leading to the creation of more complex ligands and materials.
Scientific Research Applications
5,6’-Dibromo-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex ligands and coordination compounds.
Biology: The compound is employed in the surface recognition and cross-linking of proteins.
Mechanism of Action
The mechanism by which 5,6’-Dibromo-2,2’-bipyridine exerts its effects involves its coordination properties. The compound can form stable complexes with transition metals, which can then participate in various chemical reactions. The molecular targets and pathways involved include the formation of cyclic helicates and knotted structures that exhibit anion-binding properties .
Comparison with Similar Compounds
5,5’-Dibromo-2,2’-bipyridine: Another brominated derivative of bipyridine with similar coordination properties.
6,6’-Dimethyl-2,2’-bipyridine: A methylated derivative used in similar applications.
6-Bromo-2,2’-bipyridine: A monobrominated derivative with comparable reactivity.
Uniqueness: 5,6’-Dibromo-2,2’-bipyridine is unique due to its specific bromination pattern, which allows for selective functionalization and the formation of complex molecular structures. Its excellent coordination properties make it a versatile building block for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C10H6Br2N2 |
|---|---|
Molecular Weight |
313.98 g/mol |
IUPAC Name |
2-bromo-6-(5-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H |
InChI Key |
UPKXDHCYMFFDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
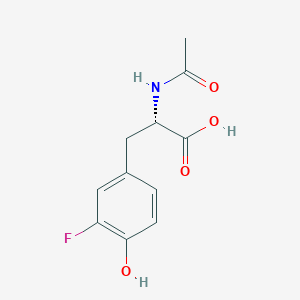
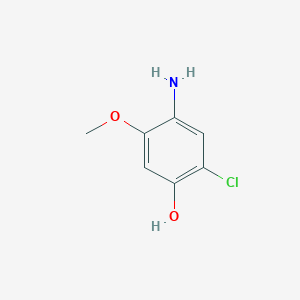
![7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15245094.png)
![Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B15245098.png)
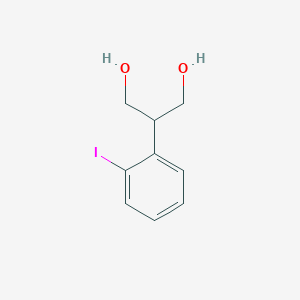
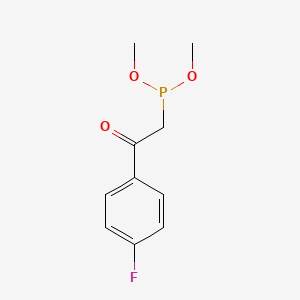

![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)

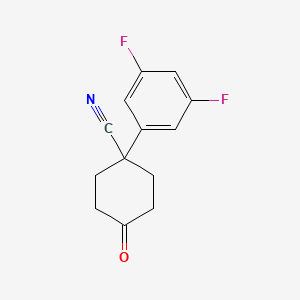
![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)
